TRAP-5 amide Trifluoroacetate

PAR1 agonism platelet activation serotonin release

TRAP-5 amide Trifluoroacetate (H-Ser-Phe-Leu-Leu-Arg-NH₂•TFA, CAS 141923-41-3) is a synthetic pentapeptide that functions as a selective agonist of Protease-Activated Receptor 1 (PAR1), the primary thrombin-responsive receptor in human cells. The compound mimics the action of thrombin by directly binding to the PAR1 receptor without requiring proteolytic cleavage, thereby enabling controlled and reproducible activation of downstream signaling pathways.

Molecular Formula C32H52F3N9O8
Molecular Weight 747.8 g/mol
Cat. No. B12044051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRAP-5 amide Trifluoroacetate
Molecular FormulaC32H52F3N9O8
Molecular Weight747.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H51N9O6.C2HF3O2/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19;3-2(4,5)1(6)7/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35);(H,6,7)/t20-,21-,22-,23-,24-;/m0./s1
InChIKeyUUNMFWMQJXBTAA-VHIJBDTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRAP-5 amide Trifluoroacetate: PAR1 Agonist Peptide for Thrombin Receptor Activation Studies


TRAP-5 amide Trifluoroacetate (H-Ser-Phe-Leu-Leu-Arg-NH₂•TFA, CAS 141923-41-3) is a synthetic pentapeptide that functions as a selective agonist of Protease-Activated Receptor 1 (PAR1), the primary thrombin-responsive receptor in human cells [1]. The compound mimics the action of thrombin by directly binding to the PAR1 receptor without requiring proteolytic cleavage, thereby enabling controlled and reproducible activation of downstream signaling pathways [2]. TRAP-5 amide is identified as the minimal structural motif (five amino acids) capable of retaining full agonist activity in releasing serotonin from human platelets, with the sequence Ser-Phe-Leu-Leu-Arg-NH₂ [3].

Why TRAP-5 amide Trifluoroacetate Cannot Be Readily Substituted by Other PAR1 Agonist Peptides


PAR1 agonist peptides differ fundamentally in their amino acid sequence, chain length, and resulting pharmacological profile, making generic substitution scientifically invalid. TRAP-5 amide (SFLLR-NH₂, pentapeptide) differs from TRAP-6 (SFLLRN-NH₂, hexapeptide) and TFLLR-NH₂ (Thr-substituted analog) in critical parameters including potency (EC₅₀ values ranging from 0.15 μM to >1 μM across different assay systems), receptor selectivity profiles, and functional outcomes in platelet aggregation assays [1]. The amidated C-terminus of TRAP-5 amide confers enhanced stability and conformational control compared to non-amidated analogs, while the TFA salt form improves aqueous solubility relative to free base peptides [2]. These molecular distinctions translate directly to experimental reproducibility and data interpretability, particularly in assays where precise receptor activation kinetics and minimal off-target signaling are required.

TRAP-5 amide Trifluoroacetate: Quantitative Comparative Evidence for Scientific Selection


Minimal Structural Motif Retaining Full Agonist Activity: SFLLR-NH₂ vs. Shorter and Longer TRAP Peptides

TRAP-5 amide (SFLLR-NH₂) represents the minimal peptide length that retains full agonist activity for serotonin release from human platelets, whereas shorter peptides such as SFLL-NH₂ show substantially reduced activity and longer peptides such as TRAP-6 (SFLLRN-NH₂) or TRAP-7 (SFLLRNP-NH₂) do not confer additional functional potency [1]. This structural minimalism enables precise mapping of structure-activity relationships and reduces confounding variables in receptor pharmacology studies [2].

PAR1 agonism platelet activation serotonin release peptide SAR

PAR1 Receptor Selectivity: TFLLR-NH₂ (Thr¹-TRAP-5 amide) vs. SFLLRN-NH₂

The Thr¹-substituted analog of TRAP-5 amide, TFLLR-NH₂ (Thr¹-TRAP-5 amide, CAS 197794-83-5), demonstrates enhanced selectivity for PAR1 compared to the widely used hexapeptide PAR1 agonist SFLLRN-NH₂ (TRAP-6) . TFLLR-NH₂ exhibits an EC₅₀ of 1.9 μM for PAR1 activation, measured via intracellular calcium mobilization assays . While direct selectivity data for SFLLR-NH₂ (TRAP-5 amide) against SFLLRN-NH₂ are not published, the Thr¹ substitution in TFLLR-NH₂ provides a documented selectivity advantage that informs analog selection strategies and establishes the TRAP-5 scaffold as a platform for selectivity optimization.

PAR1 selectivity GPCR pharmacology off-target activity

Functional Equivalence to Thrombin in Cellular Activation Assays

In label-free optical biosensor assays using A549 cells, TRAP-5 amide (10 μM, 30 minutes) produced a positive dynamic mass redistribution (DMR) response quantitatively similar to that elicited by a saturating dose of thrombin (10 units/mL), with the effect persisting for at least 2 hours [1]. Furthermore, TRAP-5 amide and thrombin demonstrated mutual cross-desensitization, confirming that both agonists act through the same PAR1 receptor population and share a common downstream signaling pathway [1]. This functional equivalence enables the study of PAR1-mediated signaling in the absence of thrombin's proteolytic activity, which would otherwise cleave multiple substrates and introduce experimental confounding.

thrombin mimetic PAR1 signaling DMR assay receptor cross-desensitization

TFA Salt Form Solubility and Handling Advantage

TRAP-5 amide Trifluoroacetate demonstrates high aqueous solubility (≥2 mg/mL in H₂O for the TFLLR-NH₂ TFA analog; 100 mg/mL achievable for the Thr¹-substituted TFA salt in both water and DMSO), a property directly attributable to the trifluoroacetate counterion . TFA salts generally enhance peptide solubility in aqueous solutions compared to free base or acetate salt forms, which is particularly valuable for peptides with hydrophobic amino acid content (Phe, Leu residues in TRAP-5) [1]. While direct comparative solubility data between TRAP-5 amide TFA and non-TFA salt forms are not published, the class-level advantage of TFA counterions for peptide solubility is well established.

peptide solubility TFA salt aqueous formulation

Long-Term Storage Stability Under Recommended Conditions

TRAP-5 amide demonstrates documented long-term storage stability when maintained under recommended conditions: powder form stable at -20°C for 3 years; in solvent stable at -80°C for 1 year . These stability parameters are derived from vendor technical datasheets and represent practical guidance for laboratory inventory management. The amidated C-terminus contributes to enhanced conformational stability and resistance to carboxypeptidase degradation relative to free acid peptides .

peptide stability storage conditions shelf life

TRAP-5 amide Trifluoroacetate: High-Impact Research and Industrial Application Scenarios


Platelet Activation and Thrombosis Research

TRAP-5 amide is employed as a thrombin-independent PAR1 agonist in platelet aggregation studies to dissect PAR1-specific contributions to thrombus formation without the confounding proteolytic activity of thrombin on fibrinogen and other coagulation factors . Its minimal pentapeptide structure provides a defined molecular tool for studying PAR1-mediated platelet activation, serotonin release, and calcium mobilization in both washed platelet preparations and platelet-rich plasma [1]. This application is critical for antithrombotic drug development and platelet function diagnostics where PAR1-specific activation must be isolated from thrombin's broader effects.

GPCR Signaling and Receptor Pharmacology Studies

As the minimal peptide sequence retaining full PAR1 agonist activity, TRAP-5 amide serves as a foundational scaffold for structure-activity relationship (SAR) studies of the PAR1 tethered ligand domain . Researchers utilize TRAP-5 amide to establish baseline receptor activation parameters, study ligand-directed functional selectivity (biased agonism), and characterize receptor desensitization and internalization kinetics using label-free biosensor platforms [1]. The well-defined molecular structure enables systematic modification (e.g., Thr¹ substitution to generate TFLLR-NH₂) for probing specific pharmacophore requirements at the PAR1 binding pocket.

Neuroinflammation and Pain Signaling Models

TRAP-5 amide and its Thr¹-substituted analog TFLLR-NH₂ are used to study PAR1-mediated neurogenic inflammation and pain signaling. In vivo administration of TFLLR-NH₂ into rat paw induces sustained edema, an effect that is partially (44% at 1 hour) and completely (at 5 hours) inhibited by NK1R antagonism and capsaicin-induced sensory nerve ablation, confirming PAR1-dependent neurogenic mechanisms . In PAR1⁻/⁻ knockout mice, TFLLR-NH₂ fails to stimulate Evans blue extravasation in multiple tissues including bladder, esophagus, stomach, and intestine, validating PAR1-specificity in vascular permeability assays .

Label-Free Biosensor and High-Throughput Screening Assays

TRAP-5 amide's reproducible DMR response in label-free optical biosensor systems enables its use as a positive control for PAR1 activation in high-throughput screening campaigns . The sustained cellular response (>2 hours) and mutual cross-desensitization with thrombin confirm that TRAP-5 amide engages the same PAR1 population as the endogenous agonist, making it suitable for screening PAR1 antagonists, allosteric modulators, and compounds that alter receptor trafficking or desensitization kinetics. The TFA salt form's high solubility facilitates automated liquid handling and minimizes precipitation-related well-to-well variability [1].

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